3-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one

Übersicht

Beschreibung

Molecular Structure Analysis

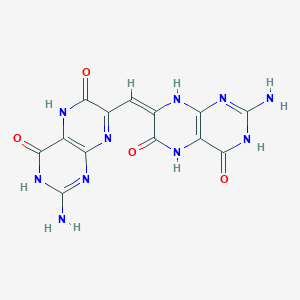

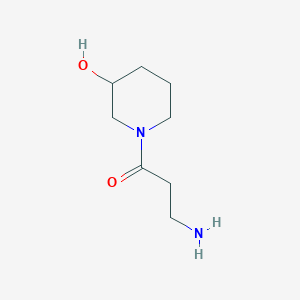

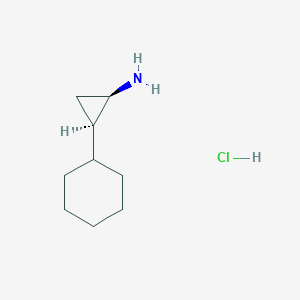

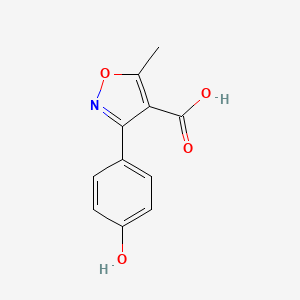

The molecular structure of “3-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one” consists of a piperidine ring attached to a propanone group with an amino group. The exact 3D structure and other details are not available in the current resources.Physical And Chemical Properties Analysis

The compound is expected to be a solid or semi-solid or liquid or lump at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Enzymatic Catalysis for β-hydroxy-α-amino Acid Synthesis: Research demonstrates the utility of recombinant d-Threonine aldolase enzymes in synthesizing chiral β-hydroxy-α-amino acids, pivotal intermediates for developing active pharmaceutical ingredients (APIs). This enzymatic approach highlights the compound's relevance in facilitating high-yield and selective synthesis processes, showcasing its application in medicinal chemistry and drug development (Goldberg et al., 2015).

- Innovative Biocatalytic Approaches: The compound is instrumental in enantioselective biocatalytic pathways, such as the synthesis of 5-hydroxypiperidinone-derived N,N-acetals, illustrating its potential in the creation of biologically active molecules through novel reductive amination of nitriles (Vink et al., 2003).

Applications in Natural Product Synthesis and Medicinal Chemistry

- Natural Product Synthesis: The 3-hydroxypiperidine scaffold, closely related to the compound , is a crucial element in synthesizing bioactive compounds and natural products. Its structural motif is widely incorporated into various medicinal compounds, underscoring its significance in drug design and development (Wijdeven et al., 2010).

- Polymeric Materials for Medical Applications: Modified hydrogels incorporating amine compounds, including structures akin to 3-Amino-1-(3-hydroxypiperidin-1-yl)propan-1-one, have shown enhanced thermal stability and significant antibacterial and antifungal activities. These findings highlight the compound's relevance in developing new materials with potential medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

The compound should be stored at room temperature in a dark place and under an inert atmosphere . It has been classified with the GHS07 and GHS05 pictograms, indicating that it can cause harm if swallowed or in contact with skin . It is recommended to avoid breathing dust, gas, or vapors and to use personal protective equipment when handling this compound .

Eigenschaften

IUPAC Name |

3-amino-1-(3-hydroxypiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c9-4-3-8(12)10-5-1-2-7(11)6-10/h7,11H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHVOWYZCBFZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1461172.png)

![1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1461178.png)

![6,7,8,9-tetrahydro-3H-pyrimido[4,5-d]azepin-4(5H)-one](/img/structure/B1461185.png)

![1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1461188.png)